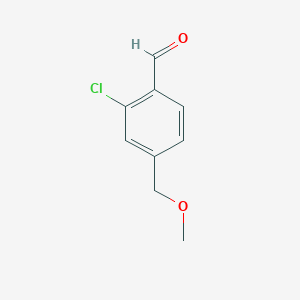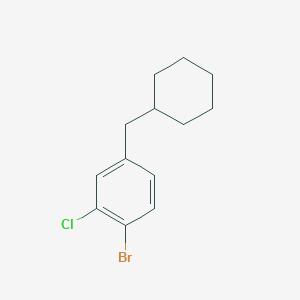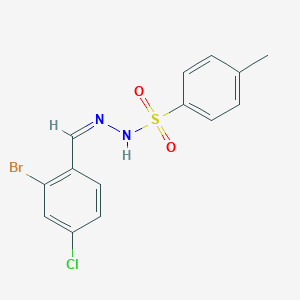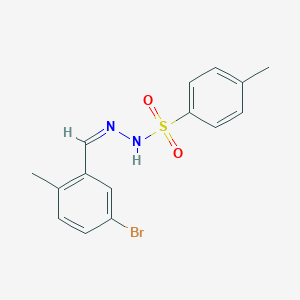
2-Chloro-4-(methoxymethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 170.59 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique
2-CMB is used in a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals and dyes. It is also used in the synthesis of polymers and in the development of new materials. In addition, 2-CMB is used in medical and biological research, including the study of enzyme inhibitors, drug metabolism, and gene expression.
Mécanisme D'action
The mechanism of action of 2-CMB is not fully understood. It is known that 2-CMB acts as a substrate for a number of enzymes, including cytochrome P450 and aldehyde oxidase. It is also known that 2-CMB can inhibit the activity of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
2-CMB has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase and to increase the activity of cytochrome P450. It has also been shown to have an effect on the metabolism of drugs, as well as on gene expression. In addition, 2-CMB has been shown to have an effect on the activity of certain hormones, including cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMB has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available commercially. Another advantage is that it is relatively stable and has a low toxicity. One of the main limitations is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for 2-CMB research. One of the main areas of research is the development of new compounds and materials using 2-CMB as a starting material. Another area of research is the development of new methods for the synthesis of 2-CMB. In addition, further research is needed to better understand the biochemical and physiological effects of 2-CMB, as well as its mechanism of action. Finally, further research is needed to explore the potential applications of 2-CMB in medical and biological research.
Méthodes De Synthèse
2-CMB can be synthesized through a number of methods. One of the most common methods is the reaction of 4-methoxymethylbenzaldehyde with thionyl chloride in the presence of a base such as pyridine or triethylamine. Another method is the reaction of 4-methoxymethylbenzaldehyde with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction of 4-methoxymethylbenzaldehyde with formaldehyde and hydrochloric acid is also a common synthesis method.
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobenzaldehyde, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Specific safety and hazard information for 2-Chloro-4-(methoxymethyl)benzaldehyde is not available in the resources .
Propriétés
IUPAC Name |
2-chloro-4-(methoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCSMAMBXFEFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














